5-(4-Fluorophenyl)-6-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine
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Overview
Description
5-(4-Fluorophenyl)-6-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a fluorophenyl group, a methyl group, and a pyridinyl-piperazinyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-6-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the fluorophenyl, methyl, and pyridinyl-piperazinyl groups through various substitution reactions. Key reagents and conditions used in these steps include:
Formation of Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Pyridinyl-Piperazinyl Substitution: This step involves the reaction of the thieno[2,3-d]pyrimidine core with pyridinyl-piperazine under suitable conditions, often in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-6-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or demethylated products.
Scientific Research Applications
5-(4-Fluorophenyl)-6-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-6-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), leading to reduced synthesis of nucleotides and subsequent inhibition of DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substituents.
Pyridinyl-Piperazine Derivatives: These compounds have similar pharmacological profiles but may vary in their potency and selectivity.
Uniqueness
5-(4-Fluorophenyl)-6-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine is unique due to its specific combination of substituents, which confer distinct biological activities and chemical reactivity. Its fluorophenyl group enhances its lipophilicity, while the pyridinyl-piperazine moiety contributes to its binding affinity to various biological targets.
Properties
IUPAC Name |
5-(4-fluorophenyl)-6-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5S/c1-15-19(16-5-7-17(23)8-6-16)20-21(25-14-26-22(20)29-15)28-12-10-27(11-13-28)18-4-2-3-9-24-18/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGDHFOIDQZGTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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